molecular formula C10H14ClN B3176857 (4-Cyclopropylphenyl)methanamine hydrochloride CAS No. 118184-65-9

(4-Cyclopropylphenyl)methanamine hydrochloride

Cat. No. B3176857
CAS RN: 118184-65-9
M. Wt: 183.68 g/mol
InChI Key: GQKQDZQZXNXCRP-UHFFFAOYSA-N
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Description

“(4-Cyclopropylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 118184-65-9 . It’s a solid substance at room temperature .


Physical And Chemical Properties Analysis

“(4-Cyclopropylphenyl)methanamine hydrochloride” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Neurochemistry and Neurotoxicity Studies

Compounds related to amphetamines, like MDMA, have been studied for their neurochemical effects and neurotoxicity. Research into MDMA, a compound structurally related to amphetamines and hallucinogens, has provided insights into its acute and long-term effects on serotonin levels and neurotoxicity. Such studies are crucial for understanding the potential impact of similar compounds on the nervous system (McKenna & Peroutka, 1990).

Environmental and Toxicological Research

The study of environmental contaminants like 2,4-D herbicide highlights the importance of understanding the toxicity and mutagenicity of chemical compounds. This research is essential for assessing the environmental impact of chemical use and for developing strategies to mitigate adverse effects. The scientometric review of studies on 2,4-D toxicology and mutagenicity offers valuable insights into global research trends and gaps in this field (Zuanazzi et al., 2020).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism of drugs is critical for drug development and safety assessment. The review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes serves as a foundation for predicting drug-drug interactions and improving therapeutic outcomes. This research is fundamental for identifying how compounds are metabolized and how they interact with other drugs (Khojasteh et al., 2011).

Biotechnological Applications

The exploration of methanotrophs, bacteria capable of using methane as a carbon source, showcases the potential of biotechnological applications in using compounds for environmental and industrial processes. This research illustrates how understanding the metabolism and applications of certain bacteria can contribute to environmental sustainability and innovative technological solutions (Strong et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-cyclopropylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQDZQZXNXCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylphenyl)methanamine hydrochloride

CAS RN

118184-65-9
Record name Benzenemethanamine, 4-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118184-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-cyclopropylphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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